9,10-Bis(bromomethyl)anthracene
Overview
Description
9,10-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2. It is a derivative of anthracene, where bromomethyl groups are attached to the 9th and 10th positions of the anthracene ring. This compound is known for its yellow-green crystalline appearance and is used in various chemical research and industrial applications.
Mechanism of Action
Target of Action
It has been reported to show high antitumor activity against ehrlich ascites tumor in mice , suggesting that it may interact with cellular components involved in tumor growth and proliferation.
Mode of Action
It is known to participate in diels-alder cycloaddition reactions . In these reactions, 9,10-Bis(bromomethyl)anthracene acts as a diene, reacting with dienophiles to form cycloadducts . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure and function.
Result of Action
This compound has been reported to exhibit antitumor activity against Ehrlich ascites tumor in mice . This suggests that the compound’s action results in the inhibition of tumor growth and proliferation.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, it is classified as very toxic to aquatic life with long-lasting effects , indicating that its action and stability could be influenced by the presence of water and other environmental conditions.
Biochemical Analysis
Biochemical Properties
9,10-Bis(bromomethyl)anthracene plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating electrophilic and nucleophilic substitution reactions. The compound’s bromomethyl groups are highly reactive, making it a valuable intermediate in the synthesis of more complex molecules. For instance, it can react with nucleophiles such as amines and thiols, forming stable carbon-nitrogen or carbon-sulfur bonds .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of various stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification and repair mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmospheric conditions but can degrade in the presence of strong acids or bases. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, causing oxidative stress and damage. The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich regions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its reactivity and interactions with biomolecules, ultimately influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(bromomethyl)anthracene typically involves the bromination of 9,10-dimethylanthracene. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 9,10-bis(aminomethyl)anthracene, 9,10-bis(thiomethyl)anthracene, or 9,10-bis(alkoxymethyl)anthracene can be formed.
Oxidation Products: Oxidation can lead to the formation of anthraquinone derivatives.
Reduction Products: Reduction typically results in the formation of 9,10-dimethylanthracene.
Scientific Research Applications
9,10-Bis(bromomethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in organic electronics and photochemistry.
Biology: Derivatives of this compound are studied for their potential interactions with biological molecules, such as DNA intercalation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other organic materials.
Comparison with Similar Compounds
- 9,10-Bis(chloromethyl)anthracene
- 9,10-Anthracenedicarboxylic acid
- 9-Anthracenemethanol
Comparison:
- 9,10-Bis(chloromethyl)anthracene: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity and size.
- 9,10-Anthracenedicarboxylic acid: Contains carboxylic acid groups instead of bromomethyl groups, leading to different chemical properties and applications.
- 9-Anthracenemethanol: Has a hydroxymethyl group at the 9th position, making it more hydrophilic compared to 9,10-Bis(bromomethyl)anthracene.
The uniqueness of this compound lies in its ability to undergo a wide range of substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
9,10-bis(bromomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDXGFCREMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346067 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34373-96-1 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-BIS(BROMOMETHYL)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 9,10-Bis(bromomethyl)anthracene in polymer chemistry?
A1: this compound serves as a key reagent for incorporating the 9,10-anthracenylidene (AN) chromophore into polymers. This incorporation is typically achieved through reactions with polystyryllithium (PSLi) or similar organometallic polymers. [, ] The resulting AN-labeled polymers are valuable for studying various phenomena, including fluorescence quenching kinetics and electronic communication in bimetallic systems. [, ]
Q2: What challenges arise when using this compound to incorporate the AN chromophore into polymers?
A2: While this compound can effectively incorporate AN into polymers, challenges arise due to side reactions. Research indicates that lithium-halogen exchange reactions can occur, leading to the linking of multiple AN groups and potentially affecting the desired polymer properties. [] This effect was observed in reactions with model lithium carbanions like 3,3-dimethyl-1,1-diphenyl-1-lithiobutane and 9-methylfluorenyllithium. []
Q3: Beyond polymer chemistry, what other applications utilize this compound?
A4: this compound acts as a versatile building block in various chemical syntheses. For instance, it's used to synthesize 9,10-bis(cyclopentadienylmethyl)anthracene, a precursor for creating bimetallic anthracene-bridged organometallic complexes. [] Additionally, it plays a role in synthesizing water-soluble macrocyclic anthracenophanes, which hold potential for size-selective molecular recognition. []
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